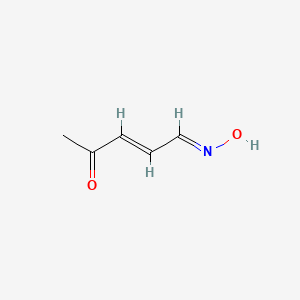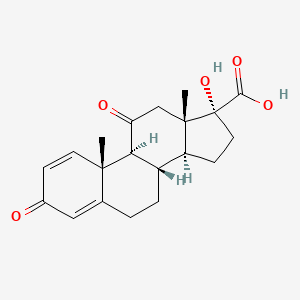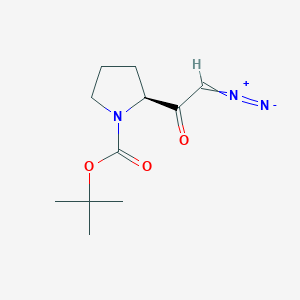
Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- is a heterocyclic aromatic compound containing a benzene ring with a nitro group and a methoxy group in the para position. It is a colorless liquid that is soluble in common organic solvents. The compound has been studied extensively for its unique properties and its applications in scientific research.
Wirkmechanismus
The exact mechanism by which benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- acts is not fully understood. However, it is believed that the nitro group in the para position of the benzene ring is responsible for its unique properties. The nitro group is believed to act as an electron-withdrawing group, which leads to an increase in the electron density of the ring and a decrease in the electron density of the methoxy group. This electron shift leads to the formation of a resonance stabilized intermediate, which is believed to be responsible for the compound’s unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- are not fully understood. However, the compound has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect against oxidative stress and to modulate the activity of certain enzymes. Additionally, the compound has been shown to have an effect on the expression of certain genes and to have an effect on cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- in laboratory experiments include its low cost and its ease of synthesis. Additionally, the compound is relatively stable and does not require special handling or storage. The main limitation of using the compound in laboratory experiments is that it is not soluble in water and must be used in organic solvents.
Zukünftige Richtungen
There are a number of potential future directions for research on benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-. These include further investigation into the biochemical and physiological effects of the compound, as well as further research into its potential applications in the synthesis of pharmaceuticals, dyes and pigments, and organic semiconductors. Additionally, further research into the synthesis of the compound and its derivatives may lead to new and more efficient synthesis methods. Finally, further research into the mechanism of action of the compound may lead to a better understanding of its unique properties and its potential applications.
Synthesemethoden
Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- can be synthesized from benzene and nitrobenzene using a nitroalkylation reaction. The reaction involves the addition of nitrobenzene to benzene in the presence of a base such as potassium hydroxide. The resulting product is a nitroalkylated benzene derivative.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)- has been used in a wide variety of scientific research applications. It has been used as a substrate in the synthesis of heterocyclic compounds and in the synthesis of polymers-based materials. It has also been used as a reagent in the synthesis of pharmaceuticals and in the synthesis of dyes and pigments. Additionally, the compound has been used in the synthesis of organic semiconductors and in the synthesis of organic light-emitting diodes.
Eigenschaften
IUPAC Name |
1-methoxy-4-nitro-3-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-23-15-8-7-14(18(21)22)13(9-10-17(19)20)16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFMXZSFUHXQJ-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C=C[N+](=O)[O-])OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)
![[(Methylthio)[[2-nitro-5-(propylthio)phenyl]imino]methyl]carbamic acid methyl ester](/img/structure/B1141449.png)

![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B1141451.png)

![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-2-O-(phenylmethyl)-4,6-O-(phenylmethylene)-1-thio-α-D-manno](/img/no-structure.png)

